N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a methoxybenzoyl group and an acetamide group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the benzofuran derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups
Reduction: Formation of alcohols
Substitution: Formation of substituted acetamides
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)-2-(4-nitrophenoxy)acetamide
- N-(4-methoxybenzyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)acetamide
Uniqueness
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-16-10-14(20-12(2)21)6-9-17(16)24-19(11)18(22)13-4-7-15(23-3)8-5-13/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALLTXPIYMWPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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